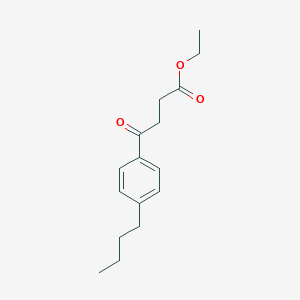
Ethyl 4-(4-butylphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H22O3 and its molecular weight is 262.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(4-butylphenyl)-4-oxobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anti-cancer agent. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of oxobutanoates, characterized by the presence of a butyl phenyl group attached to a carbonyl moiety. Its general structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are primarily attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. For example, derivatives of this compound have been studied for their role as inhibitors of ferrochelatase (FECH), an enzyme implicated in heme biosynthesis and inflammation .
Anti-cancer Activity
The anti-cancer properties of this compound are linked to its interaction with various cellular pathways. Studies have shown that this compound can inhibit tumor growth by targeting angiogenesis—the formation of new blood vessels that supply nutrients to tumors. In vitro assays demonstrated that compounds like this compound can significantly reduce cell migration and proliferation in cancer cell lines .
Inhibition of Ferrochelatase
A notable study highlighted the role of small-molecule inhibitors, including derivatives of this compound, in inhibiting FECH activity. The study found that these compounds could reduce FECH activity by over 50%, leading to increased levels of protoporphyrin IX (PPIX), a substrate for FECH . The accumulation of PPIX is associated with reduced heme production, which is critical for cancer cell metabolism.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | FECH inhibition | |
| Anti-cancer | Angiogenesis inhibition |
Dose-Response Assays
In dose-response assays, derivatives including this compound exhibited IC50 values in the low micromolar range, indicating potent biological activity against cancer cell lines. These findings suggest a promising therapeutic potential for this compound in oncology .
Structural Similarities and Variants
This compound shares structural similarities with other oxobutanoates, which may influence its reactivity and biological activity. Notable comparisons include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl 3-oxobutanoate | Ketone group | Widely used in organic synthesis |
| Ethyl 2-oxo-4-phenylbutanoate | Phenyl group | Different reactivity patterns |
| Ethyl 3-(4-butylphenyl)propanoate | Propanoate moiety | Varying alkane chain length affecting properties |
Propiedades
IUPAC Name |
ethyl 4-(4-butylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVLDWIWTFZMEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616951 |
Source


|
| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-55-8 |
Source


|
| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














